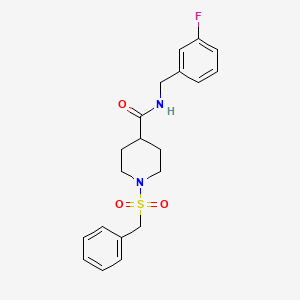

1-(benzylsulfonyl)-N-(3-fluorobenzyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzylsulfonyl)-N-(3-fluorobenzyl)-4-piperidinecarboxamide, also known as BFP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has been synthesized for various applications, including medicinal chemistry, drug discovery, and neuropharmacology.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study on derivatives of piperidine, including those with sulfonyl and benzyl groups, found significant anti-acetylcholinesterase (anti-AChE) activity. This activity is crucial for developing antidementia agents, as compounds showing affinity for AChE over butyrylcholinesterase (BuChE) can increase acetylcholine levels in the brain, potentially improving cognitive functions in dementia patients. One derivative demonstrated 18,000 times greater affinity for AChE than BuChE, marking it for advanced development as an antidementia agent (Sugimoto et al., 1990).

Prokinetic Agent Development

Another application involves the synthesis of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds, including piperidine derivatives with sulfonyl groups, have shown potential as prokinetic agents by accelerating gastric emptying and increasing the frequency of defecation. This suggests their use in developing treatments for gastrointestinal motility disorders (Sonda et al., 2004).

Inhibition of Carbonic Anhydrases

Research on aromatic sulfonamide inhibitors, including those structurally related to the compound , has identified their potential in inhibiting carbonic anhydrase (CA) isoenzymes. These inhibitors display nanomolar half-maximal inhibitory concentration (IC50) values against various CA isoenzymes, suggesting their application in treating conditions associated with dysregulated CA activity (Supuran et al., 2013).

Antipsychotic Agent Synthesis

Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, sharing structural similarities with the compound in focus, have been explored as dopamine D-2 receptor antagonists. Their selective inhibition suggests their utility in developing antipsychotic agents, particularly for conditions like schizophrenia (Högberg et al., 1991).

Antioxidant and Anticholinesterase Activities

A study on sulfonyl hydrazone scaffolds with piperidine rings highlights their significant antioxidant capacity and anticholinesterase activity. These properties indicate potential applications in neuroprotective therapies and the treatment of oxidative stress-related diseases (Karaman et al., 2016).

Properties

IUPAC Name |

1-benzylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c21-19-8-4-7-17(13-19)14-22-20(24)18-9-11-23(12-10-18)27(25,26)15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFGSJBJTWHAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)

![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)